4-(Piperazin-1-yl)pyrimidine dihydrochloride

Overview

Description

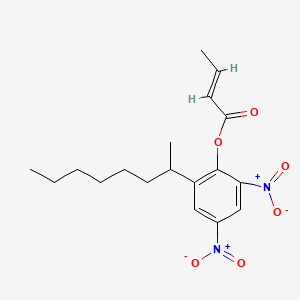

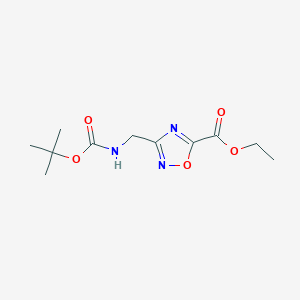

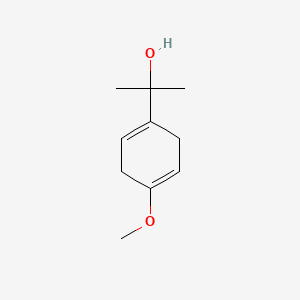

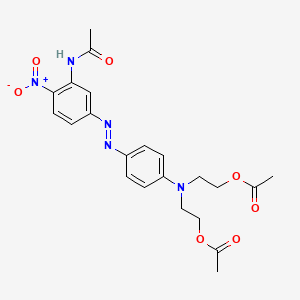

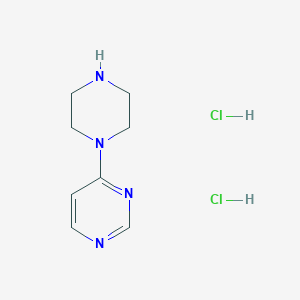

“4-(Piperazin-1-yl)pyrimidine dihydrochloride” is a chemical compound that includes a pyrimidine ring and a piperazine ring . It is a derivative of Pyrimidinylpiperazine, which is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .

Synthesis Analysis

The synthesis of piperazine derivatives, including “4-(Piperazin-1-yl)pyrimidine dihydrochloride”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “4-(Piperazin-1-yl)pyrimidine dihydrochloride” is C8H14Cl2N4 . The InChI code is 1S/C8H12N4.2ClH/c1-2-10-7-11-8(1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H .Physical And Chemical Properties Analysis

“4-(Piperazin-1-yl)pyrimidine dihydrochloride” is a solid at room temperature . It has a molecular weight of 237.13 . The compound should be stored in a refrigerator .Scientific Research Applications

Medicinal Chemistry and Drug Development

4-(Piperazin-1-yl)pyrimidine dihydrochloride serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a core structure for developing drugs targeting various biological pathways. Notably, the piperazine moiety appears in several clinically approved drugs, such as trimetazidine, ranolazine, and aripiprazole . By modifying substituents on the pyrimidine ring, scientists can fine-tune pharmacological properties, enhance bioavailability, and improve selectivity.

Kinase Inhibitors

The compound’s structure makes it suitable for designing kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications. Researchers have explored derivatives of 4-(Piperazin-1-yl)pyrimidine dihydrochloride as potential PI3K/mTOR inhibitors . These inhibitors may find applications in cancer treatment, immunomodulation, and other diseases where kinase dysregulation occurs.

Peptide Derivatization

Researchers use 4-(Piperazin-1-yl)pyrimidine dihydrochloride as a derivatization reagent for carboxyl groups on peptides. During spectrophotometric analyses of phosphopeptides, this compound aids in labeling and detection . Its reactivity with carboxylic acids allows for precise modification and characterization of peptide structures.

Safety and Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

The synthesis of piperazine derivatives, including “4-(Piperazin-1-yl)pyrimidine dihydrochloride”, continues to be a topic of research, with recent methods published in the last few years . These compounds have potential applications in the development of new drugs, particularly in the treatment of neurological disorders such as Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of 4-(Piperazin-1-yl)pyrimidine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

4-(Piperazin-1-yl)pyrimidine dihydrochloride acts as an antagonist of the α2-adrenergic receptor . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function.

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor family. When blocked by 4-(Piperazin-1-yl)pyrimidine dihydrochloride, the downstream effects include a decrease in the activity of adenylate cyclase, leading to a reduction in the production of cyclic adenosine monophosphate (cAMP) .

properties

IUPAC Name |

4-piperazin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-2-10-7-11-8(1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUFMYKBVXHYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735239 | |

| Record name | 4-(Piperazin-1-yl)pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperazin-1-yl)pyrimidine dihydrochloride | |

CAS RN |

634468-72-7 | |

| Record name | 4-(Piperazin-1-yl)pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)